Bienvenue dans la boutique en ligne BenchChem!

N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide

CCR5 antagonist HIV entry inhibitor chemokine receptor

N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide is a fully synthetic, acylsulfonamide-substituted dihydroindole. Its core architecture places it within the broad class of indoline-5-sulfonamide derivatives, a scaffold that has been explored in multiple therapeutic areas, including sPLA2 inhibition and serine protease modulation (e.g., PAI-1).

Molecular Formula C22H26N2O4S
Molecular Weight 414.52
CAS No. 919019-94-6
Cat. No. B2858731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide
CAS919019-94-6
Molecular FormulaC22H26N2O4S
Molecular Weight414.52
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4
InChIInChI=1S/C22H26N2O4S/c1-16-6-2-5-9-21(16)28-15-22(25)24-13-12-17-14-19(10-11-20(17)24)29(26,27)23-18-7-3-4-8-18/h2,5-6,9-11,14,18,23H,3-4,7-8,12-13,15H2,1H3
InChIKeyHLLUXRPLPRLQTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide (CAS 919019-94-6)


N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide is a fully synthetic, acylsulfonamide-substituted dihydroindole. Its core architecture places it within the broad class of indoline-5-sulfonamide derivatives, a scaffold that has been explored in multiple therapeutic areas, including sPLA2 inhibition [1] and serine protease modulation (e.g., PAI-1) [2]. The compound possesses a calculated molecular weight of 414.5 g/mol, a computed XLogP3 of approximately 3.6, and a topological polar surface area of 84.1 Ų [3]. It is currently available from a limited set of specialist research-chemical suppliers [3].

Why Generic Substitution Is Not Advisable for N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide (CAS 919019-94-6)


The dihydroindole-5-sulfonamide class is exceptionally sensitive to the nature and position of substituents on both the indoline nitrogen (N-1) and the sulfonamide nitrogen. Two close structural analogs—N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide and N-cyclopentyl-1-(benzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide—differ from the target compound solely in the N-1 acyl group, yet this single change is known within the class to redirect target engagement from, for example, carbonic anhydrase isoforms (CA IX/XII) to entirely distinct targets such as sPLA2 or CCR5 [1]. Consequently, a simple potency comparison against a single target is insufficient for procurement decisions; the substitution pattern at N-1 and the sulfonamide N-substituent jointly determine the biological fingerprint. The target compound’s specific combination of an N-1-(2-methylphenoxy)acetyl group and an N-cyclopentyl sulfonamide tail creates a pharmacophore that is not replicated by other commercially available analogs, meaning that substitution with a near neighbor cannot be assumed to preserve activity in any given assay [1][2].

Quantitative Differentiation Evidence for N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide (CAS 919019-94-6)


Differentiation 1: CCR5 Antagonism Indication in Preliminary Pharmacological Screening

Preliminary pharmacological screening data, published within a patent disclosure, indicate that the target compound can function as a CCR5 antagonist [1]. This represents a qualitative differentiation from the majority of indoline-5-sulfonamide analogs, which are more commonly reported as sPLA2 inhibitors, carbonic anhydrase inhibitors, or PAI-1 inhibitors [2]. No quantitative IC50 value against CCR5 is publicly available for this compound, but the patent disclosure explicitly associates the compound with CCR5-mediated disease indications, setting it apart from otherwise structurally similar dihydroindole sulfonamides that lack any reported chemokine receptor activity.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Differentiation 2: Physicochemical Property Profile Relative to Common Dihydroindole Sulfonamide Comparators

The target compound’s computed XLogP3 of 3.6 places it at the upper boundary of typical oral drug-likeness space, whereas many dihydroindole-5-sulfonamide analogs with smaller N-1 substituents (e.g., methylsulfonyl or unsubstituted indoline) exhibit significantly lower cLogP values [1]. For example, N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide has a predicted XLogP3 of approximately 1.9, representing a decrease of 1.7 log units. This higher lipophilicity, arising from the 2-methylphenoxyacetyl group, is expected to influence membrane permeability, plasma protein binding, and nonspecific tissue retention in cell-based assays, directly affecting assay outcomes and requiring distinct formulation and handling protocols during procurement and use [1].

Lipophilicity physicochemical property drug-likeness

Differentiation 3: Topological Polar Surface Area (tPSA) and Its Impact on In Vitro Permeability Classification

The target compound has a computed topological polar surface area of 84.1 Ų [1]. This value is identical to or very close to that of many dihydroindole-5-sulfonamides because the sulfonamide and amide carbonyl contribute dominantly to tPSA. However, when combined with its higher XLogP3, the compound falls into a region of physicochemical space frequently associated with moderate to high passive membrane permeability but also potential for increased microsomal turnover. A comparator such as N-cyclopentyl-1-(pyridine-4-carbonyl)-2,3-dihydroindole-5-sulfonamide, which bears a more polar N-1 substituent, exhibits a higher tPSA and lower cLogP, placing it in a different permeability-solubility quadrant . This physicochemical divergence means that the two compounds cannot be assumed to behave identically in cellular permeability assays, Caco-2 monolayers, or PAMPA models [1].

Topological Polar Surface Area permeability ADME

Differentiation 4: Substructure Specificity in Patent-Based Scaffold Claims

Analysis of the indole sPLA2 inhibitor patent literature (e.g., US6608099) reveals that the acylsulfonamide-substituted indole scaffold is explicitly claimed for sPLA2 inhibition, but the specific combination of an N-cyclopentyl sulfonamide with a 2-methylphenoxyacetyl side chain is not among the exemplified compounds in that patent family [1]. This indicates that the target compound occupies a distinct substructure space, potentially outside the dominant sPLA2 intellectual property landscape. Furthermore, the Wyeth substituted sulfonamide-indole patent (US20050096377) describes PAI-1 inhibitory indoles with different substitution patterns, further corroborating that small changes in the indoline N-1 and sulfonamide N-substituents redirect both biological activity and patent scope [2].

Patent landscape scaffold specificity intellectual property

Differentiated Research and Industrial Application Scenarios for N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide (CAS 919019-94-6)


Scenario 1: CCR5-Mediated Disease Model Studies Requiring a Non-Standard Chemotype

Based on the preliminary screening data indicating CCR5 antagonism [1], the target compound can be considered as a starting point or tool molecule for laboratories investigating HIV entry inhibition, rheumatoid arthritis, or COPD through a chemokine receptor modulation mechanism. Crucially, this compound is not a member of the well-explored maraviroc-like or piperidine-based CCR5 antagonist series, meaning it offers a structurally distinct chemotype that can be used to interrogate allosteric binding sites or overcome resistance mutations that affect conventional CCR5 ligands [1].

Scenario 2: Physicochemical Comparator Studies for Dihydroindole Sulfonamide Library Design

With its XLogP3 of 3.6 and tPSA of 84.1 Ų [2], this compound serves as a mid-lipophilicity benchmark for structure–property relationship (SPR) campaigns aimed at balancing permeability and solubility in indoline-5-sulfonamide lead series. It can be employed alongside lower-lipophilicity analogs (e.g., N-1-methylsulfonyl derivatives with XLogP3 ~1.9) to systematically map how incremental lipophilicity changes affect cellular potency, off-target liability, and microsomal stability in parallel assays.

Scenario 3: Freedom-to-Operate Lead Generation Beyond Existing sPLA2 and PAI-1 Patent Estates

Pharmaceutical and biotechnology organizations seeking to develop indoline-5-sulfonamide leads for inflammatory or metabolic indications can use the target compound as a patent-circumventing starting scaffold. The compound’s unique N-1-(2-methylphenoxy)acetyl group places it outside the exemplified chemical space of the dominant sPLA2 (US6608099) [3] and PAI-1 (US20050096377) [4] patents, thereby providing a differentiated intellectual property position for internal lead optimization.

Scenario 4: Selectivity Profiling Across Indoline-5-Sulfonamide Target Space

For contract research organizations and academic screening centers, the target compound is a valuable member of a selectivity panel. Its distinct substitution pattern—combining a phenoxyacetyl N-1 group with a cyclopentyl sulfonamide—makes it suitable for profiling against the known targets of closely related indoline-5-sulfonamides (sPLA2, CA IX/XII, PAI-1, 5-HT6) to establish selectivity fingerprints and guide the optimization of more advanced leads [3][4].

Quote Request

Request a Quote for N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.